molecular formula C18H25ClF2N2O B2698423 N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride CAS No. 2418713-36-5

N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride

Cat. No. B2698423
M. Wt: 358.86
InChI Key: AVUDPBPVIMAOOB-UHFFFAOYSA-N
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Description

“N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride” is a chemical compound with the CAS Number: 2418713-36-5 . It has a molecular weight of 358.86 . The IUPAC name for this compound is N-((1-aminocycloheptyl)methyl)-2-(2,2-difluorocyclopropyl)benzamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24F2N2O.ClH/c19-18(20)11-15(18)13-7-3-4-8-14(13)16(23)22-12-17(21)9-5-1-2-6-10-17;/h3-4,7-8,15H,1-2,5-6,9-12,21H2,(H,22,23);1H . This code provides a detailed description of the molecular structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a salt with chloride as the counterion . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Activity

One study describes the design and synthesis of new amine, amino acid, and dipeptide-coupled benzamides targeting the sigma-1 receptor, demonstrating their potential in antiproliferative activities against cancer cell lines. This research highlights the compound's role in developing new anticancer agents through its interaction with the sigma-1 receptor and cytotoxic activities against specific cancer cells, such as breast MCF-7 and liver A549 cancer cell lines (Youssef et al., 2020).

Chemical Stability and Enzymatic Hydrolysis

Another aspect of research focuses on the chemical stability and enzymatic hydrolysis of benzamide derivatives, including N-acyl and N-alkoxycarbonyl amide derivatives. These studies are crucial for understanding the compound's potential as prodrugs, assessing their suitability based on hydrolysis kinetics, enzymatic cleavage, and the impact of various N-acyl groups on the parent amide's formation (Kahns & Bundgaard, 1991).

Heterocyclic Synthons for Peptide Synthesis

Research on heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines and their role as synthons for heterocyclic α-amino acids in peptide synthesis reveals the compound's contribution to developing new methodologies for synthesizing complex peptides. This work demonstrates the versatility of these synthons in preparing protected tripeptides with potential applications in drug development and material science (Strässler et al., 1997).

Antiviral and Antioxidant Activities

A study on fused benzosuberone derivatives, which involve reactions with compounds related to N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride, demonstrates their potential in inhibiting Hepatitis C Virus (HCV) and possessing antioxidant activities. This research provides insights into the compound's possible applications in developing new antiviral agents and its relevance in studying reactive nitrogen species (Farghaly et al., 2010).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O.ClH/c19-18(20)11-15(18)13-7-3-4-8-14(13)16(23)22-12-17(21)9-5-1-2-6-10-17;/h3-4,7-8,15H,1-2,5-6,9-12,21H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUDPBPVIMAOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C2=CC=CC=C2C3CC3(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride

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